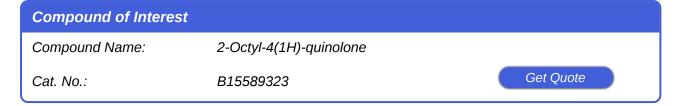


Spectroscopic and Mechanistic Insights into 2-Octyl-4(1H)-quinolone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-Octyl-4(1H)-quinolone**, a member of the 2-alkyl-4-quinolone (AQ) family. AQs are significant signaling molecules in bacterial communication systems, particularly the Pseudomonas aeruginosa quorum sensing (QS) network, making them attractive targets for novel antimicrobial drug development. This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for the synthesis and characterization of AQs, and a visualization of the pertinent biochemical pathway.

Spectroscopic Data

Due to the limited availability of published, comprehensive spectroscopic data specifically for **2-Octyl-4(1H)-quinolone**, the following tables present data derived from its close structural analog, 2-heptyl-4-hydroxyquinoline N-oxide. The spectral characteristics of the quinolone core and the alkyl chain are expected to be highly comparable.

Table 1: 1H NMR Spectroscopic Data (DMSO-d6)



Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment (tentative)
8.30	m	2H	Aromatic-H (C5-H, C8-H)
8.09	m	1H	Aromatic-H (C7-H)
7.79	m	1H	Aromatic-H (C6-H)
7.15	S	1H	С3-Н
3.11	t	2H	α-CH2
1.75	m	2H	β-СН2
1.42 - 1.21	m	10H	-(CH2)5-
0.85	t	3H	-CH3

Note: Data is adapted from the published spectrum of 2-heptyl-4-hydroxyquinoline N-oxide and adjusted for a 2-octyl chain.

Table 2: 13C NMR Spectroscopic Data (DMSO-d6)



Chemical Shift (δ ppm)	Assignment (tentative)
177.0	C4 (C=O)
158.9	C2
140.0	C8a
135.0	C7
127.9	C5
124.2	C6
121.1	C8
117.4	C4a
105.4	C3
31.8	α-CH2
31.6	-CH2-
29.1	-CH2-
28.9	-CH2-
28.8	-CH2-
27.5	-CH2-
22.5	-CH2-
14.4	-CH3

Note: Data is adapted from the published spectrum of 2-heptyl-4-hydroxyquinoline N-oxide and adjusted for a 2-octyl chain.

Table 3: Mass Spectrometry Data (Electron Ionization - EI)



m/z	Relative Intensity (%)	Assignment (tentative)
271	40	[M]+•
172	100	[M - C7H15]+
159	85	[M - C8H17]+ or McLafferty rearrangement product
144	30	[C9H6NO]+

Note: The fragmentation pattern is predicted based on the known behavior of 2-alkyl-4-quinolones, which typically undergo cleavage of the alkyl chain.

Experimental Protocols

The synthesis of 2-alkyl-4(1H)-quinolones is commonly achieved through the Conrad-Limpach reaction[1].

2.1. Synthesis of 2-Octyl-4(1H)-quinolone

- Formation of the β-keto ester: Decanoyl chloride is reacted with Meldrum's acid in the presence of pyridine. The resulting intermediate is then subjected to alcoholysis with ethanol under reflux conditions to yield ethyl 3-oxododecanoate.
- Condensation with aniline: An equimolar amount of ethyl 3-oxododecanoate and aniline are heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the enamine intermediate, ethyl 3-amino-2-dodecenoate.
- Cyclization: The enamine intermediate is heated to a high temperature (typically 250-280 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This promotes an intramolecular cyclization to form **2-octyl-4(1H)-quinolone**.
- Purification: The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The crude product can be further purified by recrystallization or column chromatography.

2.2. NMR Spectroscopy



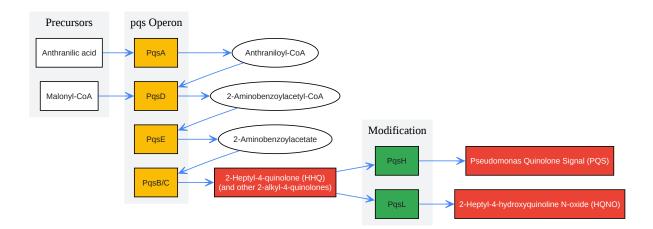
1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.3. Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with gas chromatography (GC-MS) for separation and analysis. For electron ionization (EI), a standard ionization energy of 70 eV is used. The fragmentation pattern provides information about the molecular weight and the structure of the molecule.

Signaling Pathway and Workflow Visualizations

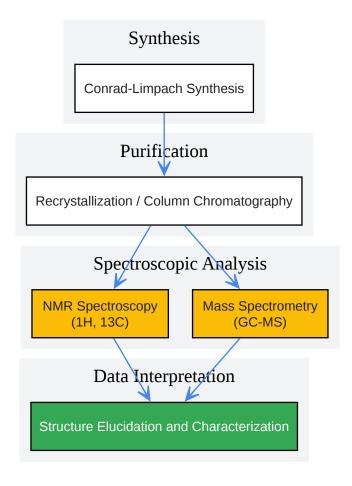
2-Alkyl-4-quinolones are integral to the pqs quorum sensing system in Pseudomonas aeruginosa. The following diagrams illustrate the biosynthetic pathway of these signaling molecules and a general experimental workflow for their analysis.



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Caption: Biosynthesis of 2-Alkyl-4-quinolones in P. aeruginosa.



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Caption: Experimental workflow for synthesis and analysis.

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References

- 1. mdpi.com [mdpi.com]
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